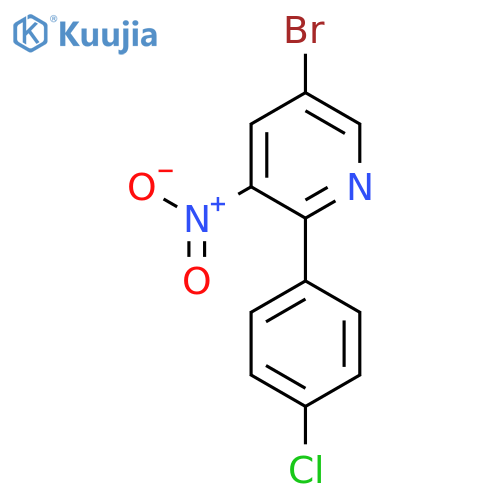Cas no 1800347-66-3 (5-Bromo-2-(4-chlorophenyl)-3-nitropyridine)

1800347-66-3 structure
商品名:5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
CAS番号:1800347-66-3
MF:C11H6BrClN2O2
メガワット:313.534540653229
MDL:MFCD31613882
CID:4783779
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
- BrC=1C=C(C(=NC=1)C1=CC=C(C=C1)Cl)[N+](=O)[O-]
-
- MDL: MFCD31613882
- インチ: 1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H
- InChIKey: URBWFINFOCUHNP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1C=CC(=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 311.93012 g/mol
- どういたいしつりょう: 311.93012 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 313.53
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 184973-5g |
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine, 95% |
1800347-66-3 | 95% | 5g |
$1650.00 | 2023-09-07 |
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1800347-66-3 (5-Bromo-2-(4-chlorophenyl)-3-nitropyridine) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量